Cas no 1972635-69-0 (4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile)

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile 化学的及び物理的性質
名前と識別子
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- 1972635-69-0
- 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile
- EN300-6739529
-
- インチ: 1S/C10H6BrF2NO/c11-6-10(12,13)9(15)8-3-1-7(5-14)2-4-8/h1-4H,6H2
- InChIKey: MIGGSYFAPGLMLV-UHFFFAOYSA-N
- ほほえんだ: BrCC(C(C1C=CC(C#N)=CC=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 272.96008g/mol
- どういたいしつりょう: 272.96008g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 40.9Ų
4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6739529-0.25g |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95.0% | 0.25g |
$481.0 | 2025-03-13 | |
Enamine | EN300-6739529-10.0g |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 | |
Enamine | EN300-6739529-1.0g |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
Aaron | AR028NWL-500mg |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Aaron | AR028NWL-100mg |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95% | 100mg |
$489.00 | 2025-02-16 | |
1PlusChem | 1P028NO9-10g |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95% | 10g |
$5224.00 | 2024-06-17 | |
Aaron | AR028NWL-50mg |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95% | 50mg |
$336.00 | 2025-02-16 | |
1PlusChem | 1P028NO9-2.5g |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95% | 2.5g |
$2414.00 | 2024-06-17 | |
Enamine | EN300-6739529-0.05g |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95.0% | 0.05g |
$226.0 | 2025-03-13 | |
1PlusChem | 1P028NO9-100mg |
4-(3-bromo-2,2-difluoropropanoyl)benzonitrile |
1972635-69-0 | 95% | 100mg |
$479.00 | 2024-06-17 |
4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
4-(3-Bromo-2,2-difluoropropanoyl)benzonitrileに関する追加情報
Research Briefing on 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile (CAS: 1972635-69-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile (CAS: 1972635-69-0) has recently emerged as a promising intermediate in the synthesis of novel bioactive molecules, particularly in the field of medicinal chemistry. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, pharmacological potential, and recent findings in chemical biology.
Recent studies have highlighted the unique structural features of 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile, which make it a valuable building block for drug discovery. The presence of both bromo and difluoro substituents in the propionyl moiety, combined with the benzonitrile group, offers multiple sites for further chemical modifications. This versatility has been exploited in the development of kinase inhibitors, as demonstrated in a 2023 study published in the Journal of Medicinal Chemistry, where derivatives of this compound showed potent activity against specific cancer-related kinases.
In synthetic chemistry, researchers have developed innovative protocols for the preparation of 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile, with recent improvements focusing on greener synthetic routes. A 2024 publication in Organic Process Research & Development reported a more sustainable synthesis method using flow chemistry techniques, achieving higher yields (82%) while reducing organic solvent consumption by 40% compared to traditional batch processes. This advancement addresses growing concerns about environmental impact in pharmaceutical manufacturing.
The pharmacological evaluation of compounds derived from 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile has revealed interesting biological activities. Preliminary in vitro studies conducted in 2023 demonstrated that certain derivatives exhibit significant anti-inflammatory properties through modulation of the NF-κB pathway, with IC50 values in the low micromolar range. These findings suggest potential applications in treating chronic inflammatory diseases, though further in vivo validation is required.
From a structural perspective, computational chemistry studies have provided insights into the molecular interactions of this compound. Density functional theory (DFT) calculations published in early 2024 revealed that the difluoromethyl group plays a crucial role in stabilizing the molecular conformation through intramolecular interactions with the carbonyl oxygen. This understanding has guided the design of more potent analogs with improved pharmacokinetic properties.
In the broader context of drug discovery, 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile represents an important example of how strategic incorporation of fluorine atoms can enhance drug-like properties. The compound's stability, combined with its synthetic accessibility, positions it as a valuable tool for medicinal chemists exploring structure-activity relationships in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Looking forward, several research groups have indicated plans to explore the application of this compound in PROTAC (Proteolysis Targeting Chimera) development, leveraging its structural features to create novel bifunctional molecules. The coming years are likely to see increased research activity around 1972635-69-0 as its potential in targeted protein degradation becomes more apparent.
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